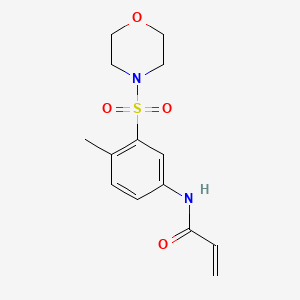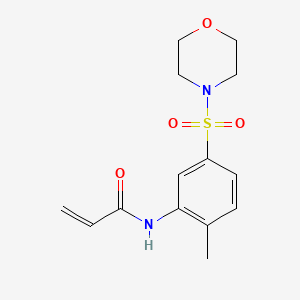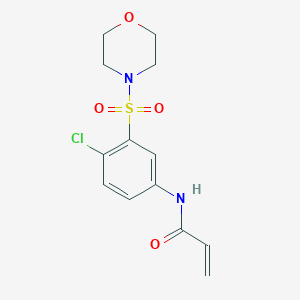
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as PSB-0739, is a small molecule inhibitor that targets the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. PSB-0739 has been shown to modulate TRPV4 activity and has potential therapeutic applications in various diseases.
作用机制
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a non-selective cation channel that is activated by various stimuli, including mechanical stress, temperature, and osmotic pressure. PSB-0739 modulates this compound activity by binding to a specific site on the channel and inhibiting its function. This inhibition leads to a reduction in calcium influx and downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PSB-0739 can inhibit this compound-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that PSB-0739 can reduce inflammation, pain, and edema in animal models of various diseases.
实验室实验的优点和局限性
PSB-0739 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide. However, PSB-0739 also has some limitations, including its potential off-target effects and the need for further optimization to improve pharmacokinetics and pharmacodynamics.
未来方向
PSB-0739 has several potential future directions for research. One potential direction is the development of more potent and selective N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide inhibitors based on the PSB-0739 scaffold. Another potential direction is the investigation of the therapeutic potential of PSB-0739 in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of PSB-0739 on this compound and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
合成方法
The synthesis of PSB-0739 involves a multi-step process that starts with the reaction of 3-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further chemical transformations, including reduction, cyclization, and deprotection, to obtain the final product, PSB-0739.
科学研究应用
PSB-0739 has been extensively studied in preclinical research for its potential therapeutic applications. Studies have shown that PSB-0739 can modulate N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity and has potential therapeutic applications in various diseases, including pulmonary edema, osteoarthritis, and neuropathic pain. PSB-0739 has also been shown to have anti-inflammatory and analgesic effects in animal models.
属性
IUPAC Name |
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-14(17)15-12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h2,6-8,11H,1,3-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCYRDGCSCNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
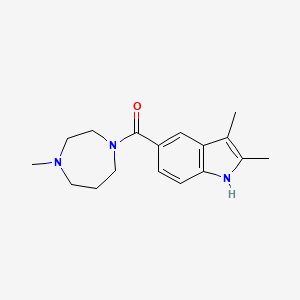
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)



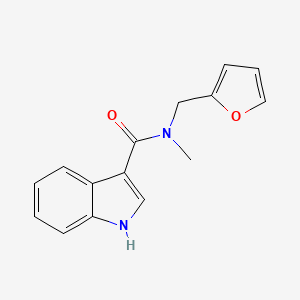
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
